molecular formula C12H11N3O2 B14887207 N-(2-hydroxy-4-methylphenyl)pyrazine-2-carboxamide

N-(2-hydroxy-4-methylphenyl)pyrazine-2-carboxamide

Cat. No.: B14887207
M. Wt: 229.23 g/mol
InChI Key: YRXCGYQCNRHDGU-UHFFFAOYSA-N
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Description

N-(2-hydroxy-4-methylphenyl)pyrazine-2-carboxamide is a chemical compound that belongs to the class of pyrazine derivatives. Pyrazine derivatives are known for their diverse biological activities and are widely used in pharmaceuticals, agriculture, and other industries. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-4-methylphenyl)pyrazine-2-carboxamide typically involves the reaction of pyrazine-2-carboxylic acid with 2-hydroxy-4-methylaniline. The reaction is carried out in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually performed in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-4-methylphenyl)pyrazine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The hydrogen atoms on the aromatic ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) and nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield 2-hydroxy-4-methylbenzaldehyde, while reduction of the carboxamide group can produce N-(2-hydroxy-4-methylphenyl)amine .

Scientific Research Applications

Mechanism of Action

The mechanism by which N-(2-hydroxy-4-methylphenyl)pyrazine-2-carboxamide exerts its effects involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit the synthesis of bacterial cell walls. The compound may also interfere with the metabolic pathways of microorganisms, leading to their death .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)pyrazine-2-carboxamide
  • N-(2-ethylhexyl)pyrazine-2-carboxamide
  • N-(4-fluorobenzyl)pyrazine-2-carboxamide

Uniqueness

N-(2-hydroxy-4-methylphenyl)pyrazine-2-carboxamide is unique due to the presence of the hydroxyl group on the aromatic ring, which enhances its solubility and reactivity. This structural feature distinguishes it from other similar compounds and contributes to its diverse biological activities .

Properties

Molecular Formula

C12H11N3O2

Molecular Weight

229.23 g/mol

IUPAC Name

N-(2-hydroxy-4-methylphenyl)pyrazine-2-carboxamide

InChI

InChI=1S/C12H11N3O2/c1-8-2-3-9(11(16)6-8)15-12(17)10-7-13-4-5-14-10/h2-7,16H,1H3,(H,15,17)

InChI Key

YRXCGYQCNRHDGU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=NC=CN=C2)O

Origin of Product

United States

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